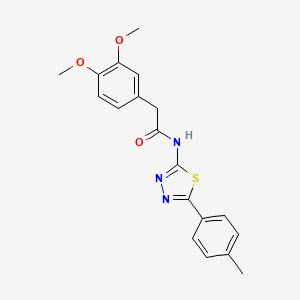

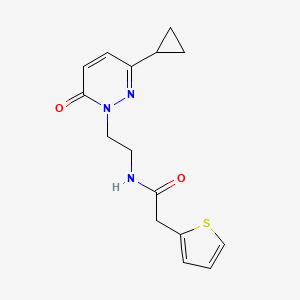

2-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

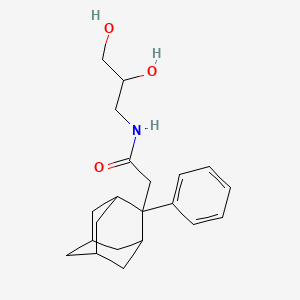

The compound "2-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a multifunctional molecule that is likely to possess a complex structure due to the presence of a thiadiazole ring, an acetamide group, and substituted phenyl rings. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amine with an acylating agent or the condensation of various precursors containing the desired functional groups. For example, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved by reacting 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Similarly, the synthesis of compounds with a thiadiazole ring and an acetamide group can be expected to follow analogous pathways, involving key steps such as acylation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of thiadiazole-containing compounds is characterized by the presence of a 1,3,4-thiadiazole ring, which can influence the overall geometry and electronic distribution of the molecule. For instance, the crystal structure analysis of related compounds reveals that they can adopt near "V" shaped conformations with specific angles between aromatic planes . The thiadiazole ring imparts rigidity to the structure and can engage in various intermolecular interactions, which are crucial for the compound's stability and reactivity.

Chemical Reactions Analysis

Thiadiazole derivatives are known to participate in a range of chemical reactions, primarily due to the reactivity of the thiadiazole ring and the acetamide moiety. These reactions can include nucleophilic substitution, where the thiadiazole ring can act as a leaving group or as a site for nucleophilic attack, and electrophilic substitution, particularly on the aromatic rings . The presence of substituents such as methoxy and tolyl groups can further influence the reactivity by directing the site of reaction and stabilizing transition states through resonance and inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the amide NH and the oxygen atoms, can lead to the formation of hydrogen-bonded dimers or extended networks in the solid state . These interactions can affect the compound's melting point, solubility, and crystallinity. Additionally, the electronic properties of the thiadiazole ring and the substituents can impact the compound's UV-Vis absorption and fluorescence characteristics, making them potentially useful for optical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has demonstrated innovative approaches to synthesize thiadiazole derivatives, highlighting the versatility of these compounds. For instance, the synthesis of various N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives using carbodiimide condensation indicates a method for creating compounds with potential biological activities (Yu et al., 2014). Similarly, the structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals intricate intermolecular interactions, providing a foundation for understanding the properties of these compounds (Boechat et al., 2011).

Biological Activities and Applications

Several studies have focused on evaluating the biological activities of thiadiazole derivatives, suggesting their potential as therapeutic agents. The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors showcase the application in cancer therapy, with some analogs demonstrating potent inhibitory activities and improved solubility (Shukla et al., 2012). Additionally, the synthesis and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles highlight the anticancer potential of these compounds, with some showing promising activity in vitro (Hamama et al., 2013).

Molecular Modeling and Drug Design

Research also delves into molecular modeling and drug design, aiming to understand the interaction mechanisms of thiadiazole derivatives with biological targets. The molecular modeling and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents provide insights into the compounds' mechanism of action and specificity against cyclooxygenase enzymes, underscoring the importance of structure-based drug design (Shkair et al., 2016).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)18-21-22-19(26-18)20-17(23)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYFGSTSDMIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

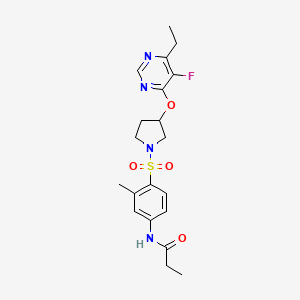

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)

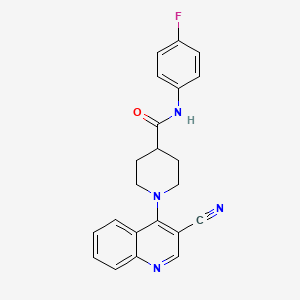

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

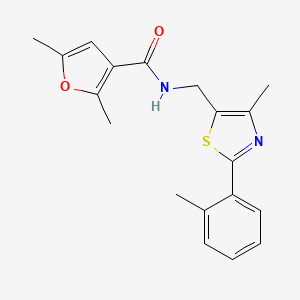

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)

![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)